Dihydroisoquinoléines

Dihydroisoquinolines are a class of heterocyclic compounds characterized by the presence of a six-membered nitrogen-containing ring with a double bond in the 1,4 position and an additional five-membered ring fused to it. These molecules exhibit diverse chemical properties and are of significant interest in various fields due to their potential applications.

Structurally, dihydroisoquinolines typically consist of a six-membered isoquinoline nucleus with an exo-double bond between C-3 and C-4 and a substituent at the 1-position or other positions. The nitrogen atom in the ring confers basicity and can participate in various functional group transformations.

In medicinal chemistry, dihydroisoquinolines are explored as potential drugs for treating neurological disorders such as Parkinson’s disease due to their ability to cross the blood-brain barrier. Additionally, these compounds have shown promise in the treatment of inflammatory diseases and cancer therapy due to their antioxidant properties and ability to modulate cellular signaling pathways.

Dihydroisoquinolines also find applications in organic synthesis as versatile building blocks for constructing complex molecules through various functionalization reactions. Their structural flexibility allows them to be tailored for specific biological or chemical purposes, making them valuable tools in both academic research and industrial development.

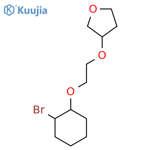

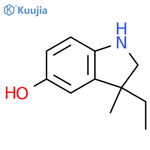

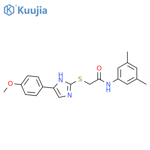

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

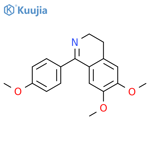

6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | 15462-83-6 | C18H19NO3 |

|

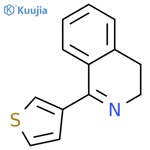

Isoquinoline, 3,4-dihydro-1-(3-thienyl)- | 126138-87-2 | C13H11NS |

|

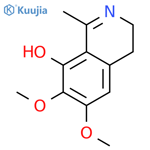

3,4-Dihydro-8-hydroxy-6,7-dimethoxy-1-methylisoquinoline | 31241-40-4 | C12H15NO3 |

|

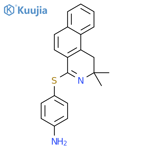

4-(2,2-Dimethyl-1,2-dihydro-benzo[f]isoquinolin-4-ylsulfanyl)-phenylamine | 144498-80-6 | C21H20N2S |

|

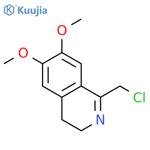

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 91494-65-4 | C12H14ClNO2 |

|

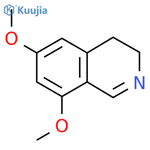

6,8-Dimethoxy-3,4-dihydroisoquinoline | 73903-24-9 | C11H13NO2 |

|

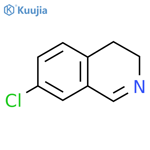

7-Chloro-3,4-dihydroisoquinoline | 60518-41-4 | C9H8ClN |

|

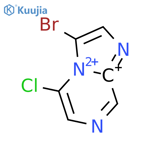

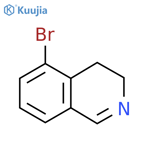

5-Bromo-3,4-dihydroisoquinoline | 1355060-38-6 | C9H8BrN |

|

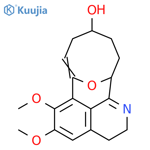

Stephaoxocanine | 179458-25-4 | C18H21NO4 |

|

3,4-Dihydro-7-methoxy-6-isoquinolinol | 4602-77-1 | C10H11NO2 |

Littérature connexe

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

Fournisseurs recommandés

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés